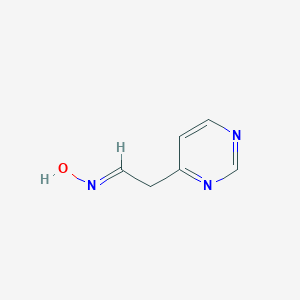
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime, also known as P4C, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. P4C is a pyrimidine derivative that has been synthesized using a variety of methods.
Mécanisme D'action
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime acts as a positive allosteric modulator of GABA receptors, which are the major inhibitory neurotransmitters in the central nervous system. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime binds to a specific site on the GABA receptor, which enhances the binding of GABA to the receptor and increases the inhibitory effects of GABA.
Effets Biochimiques Et Physiologiques
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime has been shown to have several biochemical and physiological effects. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime enhances the binding of GABA to the GABA receptor, which results in increased inhibitory effects on the central nervous system. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has also been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime has several advantages for lab experiments, including its ability to modulate GABA receptors and its neuroprotective effects. However, (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for (E)-2-(pyrimidin-4-yl)acetaldehyde oxime research, including the development of new drugs for the treatment of neurodegenerative diseases and the study of the GABAergic system. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has also been shown to have potential applications in the treatment of anxiety and depression. Further research is needed to fully understand the mechanism of action of (E)-2-(pyrimidin-4-yl)acetaldehyde oxime and to develop new drugs based on its properties.
Conclusion:
In conclusion, (E)-2-(pyrimidin-4-yl)acetaldehyde oxime is a compound that has gained significant attention in recent years due to its potential applications in scientific research. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has several advantages for lab experiments, including its ability to modulate GABA receptors and its neuroprotective effects. However, further research is needed to fully understand the mechanism of action of (E)-2-(pyrimidin-4-yl)acetaldehyde oxime and to develop new drugs based on its properties.
Méthodes De Synthèse
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime can be synthesized using several methods, including the reaction of pyrimidine-4-carboxaldehyde with hydroxylamine hydrochloride in the presence of sodium carbonate. Another method involves the reaction of pyrimidine-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a catalytic amount of acetic acid. The resulting compound is then treated with sodium hydroxide to obtain (E)-2-(pyrimidin-4-yl)acetaldehyde oxime.
Applications De Recherche Scientifique
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime has been used in various scientific research applications, including the development of new drugs and the study of the central nervous system. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has also been used in the study of the GABAergic system and the modulation of GABA receptors.
Propriétés
Numéro CAS |
179009-38-2 |
|---|---|
Nom du produit |
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime |
Formule moléculaire |
C6H7N3O |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
(NE)-N-(2-pyrimidin-4-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c10-9-4-2-6-1-3-7-5-8-6/h1,3-5,10H,2H2/b9-4+ |
Clé InChI |
WCIYYOFNONVUQQ-RUDMXATFSA-N |
SMILES isomérique |
C1=CN=CN=C1C/C=N/O |
SMILES |
C1=CN=CN=C1CC=NO |
SMILES canonique |
C1=CN=CN=C1CC=NO |
Synonymes |
4-Pyrimidineacetaldehyde, oxime, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



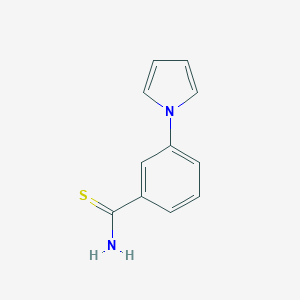

![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)
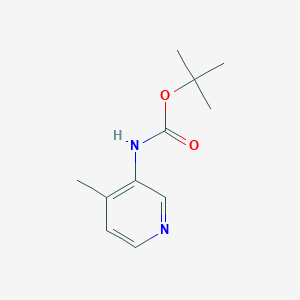
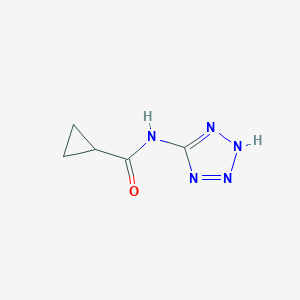

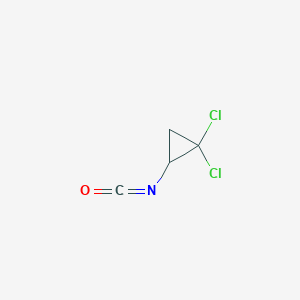
![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)

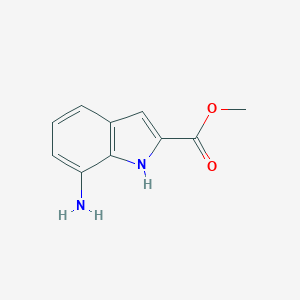

![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)

